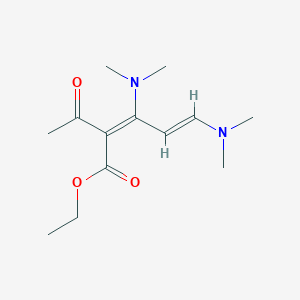
ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate
Descripción general
Descripción
Ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate, also known as ethyl acrylate, is a chemical compound that is widely used in various industries, including the production of plastics, adhesives, and coatings. It is also used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate acrylate is not fully understood, but it is believed to interact with various cellular components, including proteins and nucleic acids. This interaction can lead to changes in cellular function and metabolism, which may be beneficial or detrimental depending on the context.
Biochemical and Physiological Effects:
Ethyl acrylate has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and immunotoxicity. These effects are largely dependent on the concentration and duration of exposure, as well as the specific cell types and experimental conditions used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate acrylate in lab experiments is its versatility and compatibility with a wide range of materials and applications. However, it can be difficult to control the concentration and distribution of this compound acrylate in complex systems, and its toxicity and potential for environmental contamination must be carefully considered.
Direcciones Futuras
There are many potential future directions for research on ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate acrylate, including the development of new synthetic methods, the optimization of polymerization and crosslinking processes, and the exploration of its potential applications in fields such as biomedicine and environmental science. Additionally, further studies are needed to fully understand the mechanisms of action and potential risks associated with this compound acrylate exposure.
Aplicaciones Científicas De Investigación
Ethyl acrylate has a wide range of potential applications in scientific research. It is commonly used as a monomer in the synthesis of polymers and copolymers, which can be tailored to exhibit specific properties such as biocompatibility, adhesion, and mechanical strength. Additionally, ethyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate acrylate can be used as a crosslinking agent to improve the stability and durability of various materials.
Propiedades
IUPAC Name |
ethyl (2E,4E)-2-acetyl-3,5-bis(dimethylamino)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-7-18-13(17)12(10(2)16)11(15(5)6)8-9-14(3)4/h8-9H,7H2,1-6H3/b9-8+,12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPSOKLERJXBNR-MVKOLZDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C=C\N(C)C)/N(C)C)/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(anilinocarbonyl)-4-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3872789.png)
![[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3872794.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3872802.png)
![N-(2-chlorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3872815.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3872823.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B3872838.png)
![3'-{1-[3-(dimethylamino)propyl]-1H-pyrazol-3-yl}-2-biphenylcarbonitrile](/img/structure/B3872842.png)
![2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B3872850.png)
![2-(4-chlorophenyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3872854.png)

![6-[(3-chlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3872863.png)

![ethyl 4-[4-(4-butoxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B3872880.png)